Welcome to the BenchChem Online Store!
molecular formula C14H17NO3 B141001 Benzyl 4-formylpiperidine-1-carboxylate CAS No. 138163-08-3

Benzyl 4-formylpiperidine-1-carboxylate

Cat. No. B141001
M. Wt: 247.29 g/mol
InChI Key: ZJQMLJFHCKTCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202858B2

Procedure details

Cyclopropylamine (1.4 g, 24.4 mmol) and acetic acid (0.5 ml) were added to a solution of 4-formyl-piperidine-1-carboxylic acid benzyl ester from Example E33.2 (5.5 g, 22.2 mmol) in methanol (49.5 ml) and the mixture was stirred for 1 h at room temperature. Sodium cyanoborohydride (1.84 g, 28.9 mmol) was added and the mixture was stirred for 20 h at room temperature under an inert atmosphere. Solvents were removed in vacuo and azeotroped with toluene. The residue was dissolved in EtOAC, washed with saturated NaHCO3 then brine, dried and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 10% methanol:90% dichloromethane) to yield the title compound (3.0 g, 47%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.84 g
Type
reactant
Reaction Step Four
Quantity
49.5 mL
Type
solvent
Reaction Step Five
Yield
47%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.C(O)(=O)C.[CH2:9]([O:16][C:17]([N:19]1[CH2:24][CH2:23][CH:22]([CH:25]=O)[CH2:21][CH2:20]1)=[O:18])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([BH3-])#N.[Na+]>CO>[CH2:9]([O:16][C:17]([N:19]1[CH2:24][CH2:23][CH:22]([CH2:25][NH:4][CH:1]2[CH2:3][CH2:2]2)[CH2:21][CH2:20]1)=[O:18])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C=O
Step Four
Name
Quantity
1.84 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Five
Name
Quantity
49.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 h at room temperature under an inert atmosphere
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAC
WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (eluant; 10% methanol:90% dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)CNC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.